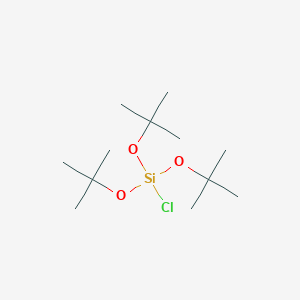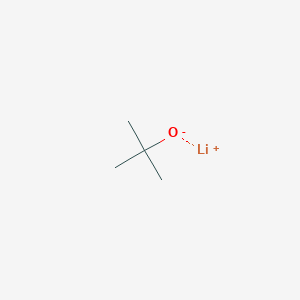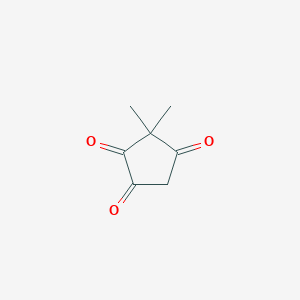
Phényltriacétoxysilane
Vue d'ensemble
Description
Phenyltriacetoxysilane is an organosilicon compound with the chemical formula C12H14O6Si. It is a clear to yellowish liquid with an acrid odor of acetic acid. This compound is known for its ability to hydrolyze in the presence of moisture, releasing acetic acid and forming silanols, which can further react to produce siloxanes or bind to inorganic substrates .
Applications De Recherche Scientifique
Phenyltriacetoxysilane has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Phenyltriacetoxysilane is a type of organosilicon compound . Its primary targets are the surfaces of various materials, where it acts as a surface treatment agent .
Mode of Action
Phenyltriacetoxysilane interacts with its targets by improving the wettability and adhesion of material surfaces . It can also participate in chemical reactions as a starting material or intermediate in organic synthesis, such as silylation reactions .
Biochemical Pathways
It’s known that it can participate in silylation reactions, which involve the replacement of a hydrogen atom in an organic compound by a silicon-containing group .
Pharmacokinetics
It’s worth noting that it has good thermal stability and can dissolve in common organic solvents such as ethanol and toluene .
Result of Action
The result of Phenyltriacetoxysilane’s action is the improvement of the wettability and adhesion of material surfaces . In organic synthesis, it can serve as a starting material or intermediate, contributing to the formation of new compounds .
Action Environment
The action of Phenyltriacetoxysilane can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . During its use, it should be handled in a well-ventilated area to prevent high concentrations of harmful gases .
Analyse Biochimique
Biochemical Properties
Phenyltriacetoxysilane is a highly reactive compound that readily hydrolyzes in the presence of moisture to form silanols and acetic acid . It is soluble in common organic solvents such as ethanol and toluene
Cellular Effects
It is known to cause severe skin burns and eye damage, suggesting that it may have significant cytotoxic effects .
Molecular Mechanism
It is known to be more reactive than alkoxysilanes and is frequently used as a one-component mixture to make RTV-1 silicone sealants
Méthodes De Préparation
Phenyltriacetoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of phenyltrimethylchlorosilane with acetic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve the use of triethoxysilane and phenyltrimethylchlorosilane as starting materials. These compounds undergo a series of reactions, including hydrolysis and condensation, to yield phenyltriacetoxysilane. The process requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phenyltriacetoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, phenyltriacetoxysilane hydrolyzes to form silanols and acetic acid.
Common reagents used in these reactions include water, alcohols, and various acids and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Comparaison Avec Des Composés Similaires
Phenyltriacetoxysilane is similar to other organosilicon compounds, such as phenyltriethoxysilane and phenyltrimethoxysilane. it is unique in its ability to hydrolyze rapidly in the presence of moisture, releasing acetic acid and forming silanols. This property makes it particularly useful as a coupling agent and surface modifier .
Similar Compounds
- Phenyltriethoxysilane
- Phenyltrimethoxysilane
- Phenyltrimethylchlorosilane
Phenyltriacetoxysilane stands out due to its specific reactivity and the nature of the by-products formed during its hydrolysis, which can be advantageous in certain applications .
Propriétés
IUPAC Name |
[diacetyloxy(phenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKGWCMFMCFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939333 | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18042-54-1 | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxyphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is phenyltriacetoxysilane used in the synthesis of hybrid inorganic-organic materials?
A1: Phenyltriacetoxysilane serves as a molecular precursor in the non-hydrolytic sol-gel synthesis of hybrid inorganic-organic materials with a Si–O–P (silicon-oxygen-phosphorus) skeleton []. It reacts with tris(trimethylsilyl)phosphate, eliminating ester groups to form the Si-O-P network. This method offers an alternative to traditional hydrolytic sol-gel techniques, allowing for greater control over the final material properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)







